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Compound of Interest

Compound Name: Ivermectin EP Impurity H

Cat. No.: B15583142

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of lvermectin EP Impurity H, a
critical related substance in the quality control of the broad-spectrum antiparasitic agent,
Ivermectin. This document details its chemical identity, formation, and analytical quantification,
and discusses its known biological implications.

Introduction to Ivermectin and Its Impurities

Ivermectin is a semi-synthetic derivative of the avermectin family of macrocyclic lactones,
renowned for its potent anthelmintic and insecticidal properties. It is a mixture of two
homologous compounds: 22,23-dihydroavermectin Bla (HzB1a), which constitutes at least
80%, and 22,23-dihydroavermectin B1b (H2B1b). The presence of impurities in the final drug
product can impact its purity, potency, and safety, necessitating rigorous analytical control.
Ivermectin EP Impurity H is one such specified impurity in the European Pharmacopoeia
(EP).

Chemical Identity of Ivermectin EP Impurity H

Ivermectin EP Impurity H is the monosaccharide derivative of Ivermectin Bla, formed by the
loss of the terminal oleandrose sugar moiety.
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Identifier Information

4'-0O-De(2,6-dideoxy-3-O-methyl-a-L-arabino-
Chemical Name hexopyranosyl)-5-O-demethyl-22,23-
dihydroavermectin Ala[1][2][3]

Ivermectin Bla Mono-Sugar Derivative,
Synonyms Ivermectin Monosaccharide, Ivermectin B1

monosaccharide[1][4][5]

CAS Number 71837-27-9[1][2][6]
Molecular Formula Ca1He2011[1][7][8]
Molecular Weight 730.94 g/mol [1][4][7]
Appearance White to Off-White Solid[5]

Formation and Synthesis

Ivermectin EP Impurity H is primarily formed through the acid-catalyzed hydrolysis of
Ivermectin.[2][7] The glycosidic bond linking the two sugar units in the disaccharide chain of
Ivermectin is susceptible to cleavage under acidic conditions, resulting in the loss of the
terminal sugar and the formation of the monosaccharide impurity.[7] While detailed, step-by-
step synthesis protocols for its use as a reference standard are proprietary, the general
principle involves the controlled acid hydrolysis of lvermectin Bla.

Structural Relationship

The structural difference between Ivermectin Bla and Impurity H is the absence of the terminal
2,6-dideoxy-3-O-methyl-a-L-arabino-hexopyranosyl (oleandrose) group at the 4' position of the
remaining sugar.
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Structural Relationship of lvermectin Bla and Impurity H
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Structural Relationship Diagram

Analytical Methodologies

The quantification of Ivermectin EP Impurity H is typically performed using High-Performance
Liquid Chromatography (HPLC), as outlined in the European Pharmacopoeia.

Experimental Protocol: HPLC for Related Substances

This protocol is a composite based on the methodologies described in the European
Pharmacopoeia and related publications for the analysis of lvermectin and its impurities.
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e Chromatographic System:

o Column: Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5 um
particle size.[5]

o Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 15:34:51 v/v/v).[5]

o Flow Rate: 1.0 mL/min.[5]

o Column Temperature: 25 °C.[5]

o Detection: UV spectrophotometer at 254 nm.[5]

o Injection Volume: 20 pL.[5]

e Solutions:

o Test Solution: Dissolve approximately 40.0 mg of the lvermectin substance in methanol
and dilute to 50.0 mL with the same solvent.[5]

o Reference Solution (for comparison): A solution of Ivermectin CRS (Certified Reference
Standard) at a similar concentration.[5]

e Procedure:

[e]

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

o

Inject the reference and test solutions.

[¢]

Identify the peaks based on their retention times relative to the principal peaks of
Ivermectin H2B1a and H2B1b.

[¢]

Calculate the percentage of each impurity using the peak areas.

European Pharmacopoeia Limits for lvermectin
Impurities
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Impurity Limit

Impurity with a relative retention of 1.3to 1.5 Not more than 2.5%
Any other impurity Not more than 1.0%
Total Impurities Not more than 5.0%
Disregard limit 0.05%

(Data sourced from European Pharmacopoeia 7.0)[1]

Experimental Workflow

The general workflow for the identification and quantification of lvermectin impurities is as

follows:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.drugfuture.com/pharmacopoeia/ep7/data/1336e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Ivermectin Bulk Drug

l

Dissolve in Methanol

HPLC Analysis

Inject into HPLC System

l

Chromatographic Separation
(C18 Column)

;

UV Detection at 254 nm

Data Processing

Obtain Chromatogram

;

Integrate Peak Areas

;

Calculate Impurity Percentage

Reporting

Compare with EP Limits

;

Generate Certificate of Analysis

Click to download full resolution via product page

Impurity Analysis Workflow
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Biological Activity and Toxicological Profile
Biological Activity

Research indicates that Ivermectin monosaccharide (Impurity H) exhibits distinct biological
properties compared to the parent lvermectin molecule. It is a potent inhibitor of nematode
larval development. However, it is reported to be devoid of the paralytic activity that
characterizes Ivermectin. This is because the disaccharide structure of Ivermectin is crucial for
its high-affinity binding to glutamate-gated chloride channels in invertebrate nerve and muscle
cells, which leads to paralysis and death of the parasite. The absence of the second sugar
moiety in Impurity H likely reduces its binding affinity and alters its mechanism of action.
Interestingly, the monosaccharide has been suggested as a sensitive probe for detecting
certain types of ivermectin resistance.

Toxicological Data

Specific toxicological data for Ivermectin EP Impurity H, such as the median lethal dose
(LD50), is not readily available in the public domain. The toxicological assessment of
Ivermectin impurities is generally considered as part of the overall safety profile of the drug
substance. The limits set by pharmacopoeias are established to ensure that the levels of any
given impurity are low enough not to pose a significant risk. For the parent compound,
Ivermectin, the oral LD50 in rats is approximately 50 mg/kg.

Conclusion

Ivermectin EP Impurity H is a critical process-related impurity and degradation product of
Ivermectin. Its formation through hydrolysis necessitates strict control during manufacturing and
storage. The analytical methods outlined in the European Pharmacopoeia provide a robust
framework for its quantification, ensuring the quality and safety of Ivermectin formulations.
While it possesses some biological activity, its profile differs significantly from the parent drug.
For drug development professionals, understanding the chemical nature, formation, and
analytical control of Impurity H is essential for regulatory compliance and for producing a safe
and effective pharmaceutical product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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